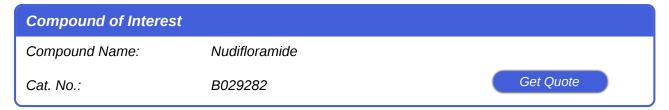


Nudifloramide: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, chemically known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a significant metabolite of nicotinamide (a form of Vitamin B3) and caffeine. Initially identified in biological fluids, its discovery and study have evolved from a simple metabolic end-product to a molecule of interest in clinical diagnostics and pharmacology, particularly due to its role as a uremic toxin and an inhibitor of poly(ADP-ribose) polymerase (PARP). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Nudifloramide**, presenting key data, detailed experimental protocols, and visualizing its metabolic pathway and isolation workflows.

Discovery and Identification

While the compound was known synthetically, its definitive identification as a major metabolite in humans was a key discovery. A notable study identified **Nudifloramide** as a major, constant component in human urine, irrespective of coffee consumption, highlighting its endogenous origin primarily from the metabolism of the vitamin niacin.[1] This discovery shifted its status from a mere chemical entity to a biologically relevant molecule.

Chemical and Physical Properties



Nudifloramide is a water-soluble, low-molecular-weight compound. Its fundamental properties are summarized below.

Property	Value
Chemical Name	1-methyl-6-oxo-1,6-dihydropyridine-3- carboxamide
Synonyms	Nudifloramide, N1-Methyl-2-pyridone-5-carboxamide, 2PY, NMPC
CAS Number	701-44-0
Molecular Formula	C7H8N2O2
Molecular Weight	152.15 g/mol
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 5 mg/ml[2][3]
UV Absorption (λmax)	257, 301 nm[2]

Biological Significance

Nudifloramide is an active metabolite of nicotinamide.[2] It is formed via a two-step enzymatic process and is now recognized for several key biological roles:

- Major Metabolite: It is one of the primary end-products of nicotinamide-adenine dinucleotide (NAD) degradation.[4]
- Uremic Toxin: Elevated plasma levels of **Nudifloramide** are observed in patients with chronic renal failure, leading to its classification as a uremic toxin.[5][6]
- Enzyme Inhibitor: It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death.[2]

Metabolic Pathway and Formation

Nudifloramide is not directly synthesized from nicotinamide. The pathway involves an initial methylation followed by oxidation.

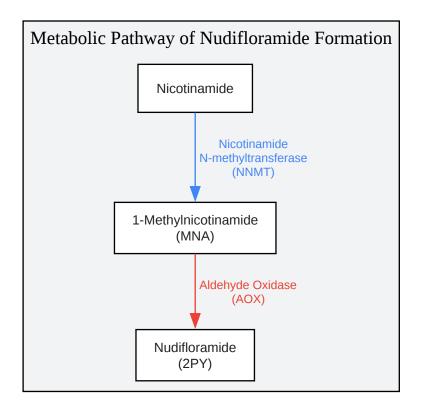




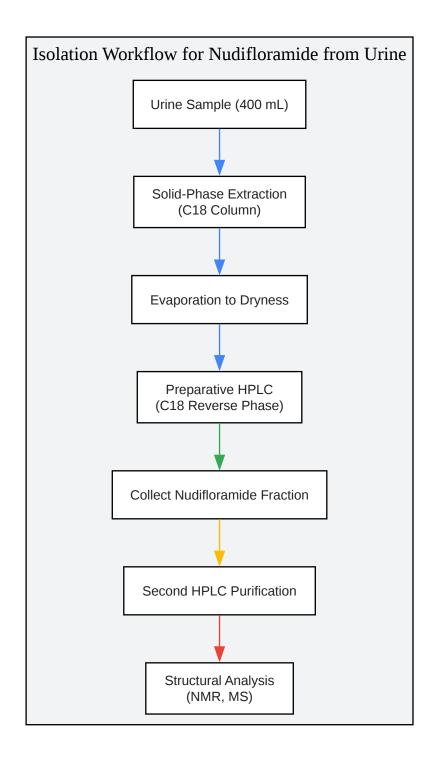


- Methylation: Nicotinamide is first methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).[5]
- Oxidation: Subsequently, MNA is oxidized by Aldehyde Oxidase (AOX) to yield
 Nudifloramide (N1-Methyl-2-pyridone-5-carboxamide).[2][5]









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